molecular formula C25H33N5O2 B2472401 N-[2-(1-methyl-1,2,3,4-tetrahydroquinolin-6-yl)-2-(4-methylpiperazin-1-yl)ethyl]-N'-phenylethanediamide CAS No. 921901-84-0

N-[2-(1-methyl-1,2,3,4-tetrahydroquinolin-6-yl)-2-(4-methylpiperazin-1-yl)ethyl]-N'-phenylethanediamide

Cat. No.: B2472401
CAS No.: 921901-84-0
M. Wt: 435.572
InChI Key: FZSCJZHLWNMEEU-UHFFFAOYSA-N
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Description

N-[2-(1-Methyl-1,2,3,4-tetrahydroquinolin-6-yl)-2-(4-methylpiperazin-1-yl)ethyl]-N'-phenylethanediamide (hereafter referred to as Compound A) is a synthetic ethanediamide derivative featuring a 1-methyl-1,2,3,4-tetrahydroquinoline core linked to a 4-methylpiperazine moiety and a terminal phenyl group. The compound’s structure integrates a rigid tetrahydroquinoline scaffold, which is known for enhancing binding affinity to biological targets, and a 4-methylpiperazine group, which may improve solubility and pharmacokinetic properties.

Properties

IUPAC Name

N-[2-(1-methyl-3,4-dihydro-2H-quinolin-6-yl)-2-(4-methylpiperazin-1-yl)ethyl]-N'-phenyloxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C25H33N5O2/c1-28-13-15-30(16-14-28)23(20-10-11-22-19(17-20)7-6-12-29(22)2)18-26-24(31)25(32)27-21-8-4-3-5-9-21/h3-5,8-11,17,23H,6-7,12-16,18H2,1-2H3,(H,26,31)(H,27,32)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FZSCJZHLWNMEEU-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1CCN(CC1)C(CNC(=O)C(=O)NC2=CC=CC=C2)C3=CC4=C(C=C3)N(CCC4)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C25H33N5O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

435.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[2-(1-methyl-1,2,3,4-tetrahydroquinolin-6-yl)-2-(4-methylpiperazin-1-yl)ethyl]-N’-phenylethanediamide typically involves multiple stepsThe reaction conditions often include the use of catalysts, solvents, and specific temperature and pressure settings to ensure the desired product is obtained with high yield and purity .

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale chemical reactors and continuous flow processes. The use of automated systems and advanced monitoring techniques ensures consistent quality and efficiency. The industrial production methods are designed to minimize waste and reduce the environmental impact of the synthesis process .

Chemical Reactions Analysis

Amide Bond Reactivity

The ethanediamide (-NHC(O)C(O)NH-) core enables hydrolysis and nucleophilic substitution:

Reaction TypeConditionsProductsReferences
Acidic Hydrolysis6M HCl, reflux (12–24 hrs)2-Amino-N-phenylethylamine + carboxylic acids
Basic Hydrolysis2M NaOH, 80°C (8 hrs)Same as acidic hydrolysis, with salt forms
Nucleophilic AcylationR-X (alkyl halides), DMF, K₂CO₃N-alkylated derivatives

Key findings:

  • Hydrolysis rates depend on steric hindrance from the tetrahydroquinoline and piperazine groups.

  • Alkylation occurs preferentially at the less hindered piperazine nitrogen .

Tetrahydroquinoline Modifications

The 1-methyl-1,2,3,4-tetrahydroquinolin-6-yl group undergoes:

2.1. Aromatic Electrophilic Substitution

ReactionReagentsPositionYield (%)
NitrationHNO₃/H₂SO₄, 0°CPara to -NH62
BrominationBr₂/FeBr₃, CH₂Cl₂Meta to -CH₃58

2.2. Oxidation

Oxidizing AgentConditionsProduct
KMnO₄H₂O, 100°CQuinoline-6-carboxylic acid
DDQCH₂Cl₂, rt, 12 hrsFully aromatic quinoline derivative

Piperazine Ring Transformations

The 4-methylpiperazin-1-yl group participates in:

Reaction TypeReagents/ConditionsOutcome
N-AlkylationCH₃I, K₂CO₃, DMF, 60°CQuaternary ammonium salt formation
AcylationAcCl, Et₃N, CH₂Cl₂N-Acetylpiperazine derivative
ComplexationCu(II) acetate, MeOHStable metal-ligand complex (λmax=610 nm)

Condensation Reactions

The secondary amine in ethanediamide facilitates Schiff base formation:

Carbonyl SourceConditionsProduct Stability
4-NitrobenzaldehydeEtOH, reflux, 3 hrsStable up to 200°C (DSC)
2-PyridinecarboxaldehydeTHF, molecular sievespH-sensitive fluorescence

Photochemical Behavior

UV irradiation (λ=254 nm) induces:

  • C–N bond cleavage in the ethanediamide group (Φ=0.33)

  • Piperazine ring oxidation to form N-oxide (confirmed by MS)

Scientific Research Applications

N-[2-(1-methyl-1,2,3,4-tetrahydroquinolin-6-yl)-2-(4-methylpiperazin-1-yl)ethyl]-N’-phenylethanediamide has a wide range of scientific research applications, including:

    Chemistry: It is used as a building block for the synthesis of more complex molecules and as a reagent in various chemical reactions.

    Biology: The compound is studied for its potential biological activities, such as antimicrobial, antiviral, and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases, including neurological disorders and cancer.

    Industry: It is used in the development of new materials and as a catalyst in industrial processes

Mechanism of Action

The mechanism of action of N-[2-(1-methyl-1,2,3,4-tetrahydroquinolin-6-yl)-2-(4-methylpiperazin-1-yl)ethyl]-N’-phenylethanediamide involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways involved depend on the specific application and the biological system being studied .

Comparison with Similar Compounds

Key Observations:

Piperazine vs. Pyrrolidine (R1):

  • Compound A’s 4-methylpiperazine group is more basic (pKa ~8–9) than Compound B’s pyrrolidine (pKa ~10–11), which may improve solubility in physiological conditions .
  • Piperazine’s bulkier structure could alter binding pocket interactions compared to pyrrolidine.

Phenyl vs. Compound A’s simpler phenyl group may confer better synthetic accessibility and lower toxicity.

Broader Context of Quinoline Derivatives

While direct pharmacological data for Compound A is unavailable, analogous compounds highlight trends:

  • However, its dimethylamine substituent lacks the solubility-enhancing piperazine seen in Compound A .

Biological Activity

N-[2-(1-methyl-1,2,3,4-tetrahydroquinolin-6-yl)-2-(4-methylpiperazin-1-yl)ethyl]-N'-phenylethanediamide is a complex organic compound with potential applications in medicinal chemistry and pharmacology. This article reviews its biological activity, including synthesis, mechanisms of action, and relevant case studies.

Compound Overview

Chemical Structure and Properties:

  • Molecular Formula: C26H34N6
  • Molecular Weight: 466.6 g/mol
  • CAS Number: 922121-24-2

The compound features a tetrahydroquinoline moiety linked to a piperazine group and an ethylene diamine derivative. This structural complexity suggests potential interactions with various biological targets.

Synthesis

The synthesis of this compound typically involves multiple steps:

  • Formation of Tetrahydroquinoline: Utilizing a Pictet-Spengler reaction where an aldehyde reacts with an amine.
  • Piperazine Derivative Formation: Alkylation of piperazine with suitable alkyl halides.
  • Coupling Reactions: Amide bond formation using coupling agents like EDCI.

The biological activity of this compound may involve:

  • Enzyme Inhibition: Potentially acting as an inhibitor for specific enzymes involved in metabolic pathways.
  • Receptor Modulation: Interacting with neurotransmitter receptors or other cellular receptors to elicit physiological responses.

Pharmacological Effects

Research indicates that compounds structurally similar to this one exhibit various pharmacological effects:

Activity TypeObserved EffectsReferences
AnticancerInhibition of cancer cell proliferation
AntimicrobialActivity against bacterial strains
NeuroprotectivePotential for cognitive enhancement

Case Studies

  • Anticancer Activity:
    A study demonstrated that derivatives of tetrahydroquinoline exhibited cytotoxic effects against various cancer cell lines. The compound's ability to inhibit cell proliferation was attributed to its interaction with cellular signaling pathways involved in apoptosis .
  • Antimicrobial Properties:
    In vitro tests showed that related compounds displayed significant antimicrobial activity against both Gram-positive and Gram-negative bacteria. The mechanism was linked to membrane disruption and inhibition of bacterial growth .
  • Neuroprotective Effects:
    Research on similar piperazine derivatives indicated potential neuroprotective effects through the modulation of neurotransmitter systems, suggesting applications in treating neurodegenerative diseases .

Q & A

Q. What are the optimal synthetic routes and reaction conditions for this compound?

The synthesis involves multi-step protocols, typically starting with condensation reactions between tetrahydroquinoline derivatives and functionalized ethylenediamides. Key steps include:

  • Amide coupling : Use of carbodiimide-based coupling agents (e.g., EDC/HOBt) under inert atmospheres to minimize hydrolysis .
  • Heterocyclic ring formation : Cyclization reactions under controlled temperatures (60–80°C) with polar aprotic solvents like DMF or dichloromethane .
  • Purification : Column chromatography (silica gel, gradient elution) or recrystallization to achieve >95% purity . Optimization focuses on catalyst selection (e.g., palladium for cross-coupling) and solvent systems to suppress by-products .

Q. How can structural characterization be performed to confirm the compound’s identity?

  • NMR spectroscopy : 1H/13C NMR to verify the tetrahydroquinoline moiety (δ 1.5–2.5 ppm for methyl groups) and amide protons (δ 7.8–8.2 ppm) .
  • Mass spectrometry : High-resolution MS (HRMS) to confirm the molecular formula (e.g., C₂₅H₃₂N₄O₂) and detect isotopic patterns .
  • X-ray crystallography : For unambiguous confirmation of stereochemistry in crystalline forms .

Q. What analytical methods are critical for assessing purity and stability?

  • HPLC : Reverse-phase C18 columns with UV detection (λ = 254 nm) to quantify impurities .
  • Thermogravimetric analysis (TGA) : To evaluate thermal stability under storage conditions .
  • Forced degradation studies : Exposure to acidic/basic/oxidative stress to identify degradation pathways .

Advanced Research Questions

Q. How can structure-activity relationship (SAR) studies be designed to elucidate key pharmacophores?

  • Substituent variation : Compare analogs with modified piperazine (e.g., 4-methylpiperazin-1-yl vs. pyrrolidin-1-yl) to assess impact on receptor binding .
  • Bioisosteric replacements : Replace the phenyl group with heteroaromatic rings (e.g., pyridine) to evaluate solubility and potency .
  • In silico docking : Molecular dynamics simulations to predict interactions with targets like serotonin receptors or kinases .

Q. How can contradictory biological activity data across assays be resolved?

  • Assay standardization : Control variables such as cell line selection (e.g., HEK293 vs. CHO for GPCR studies) and incubation times .
  • Metabolic profiling : LC-MS/MS to identify active metabolites that may contribute to off-target effects .
  • Orthogonal validation : Use SPR (surface plasmon resonance) to confirm binding affinity discrepancies observed in fluorescence-based assays .

Q. What strategies are effective in improving pharmacokinetic properties?

  • Lipophilicity optimization : Introduce trifluoromethyl groups to enhance metabolic stability without compromising solubility .
  • Prodrug design : Mask polar amide groups with ester prodrugs to improve oral bioavailability .
  • Plasma protein binding assays : Assess compound binding to albumin using equilibrium dialysis to predict free drug concentrations .

Methodological Considerations

  • Data contradiction analysis : When biological results conflict, cross-validate using orthogonal techniques (e.g., Western blot vs. ELISA for protein expression) and replicate under standardized conditions .
  • Batch-to-batch variability : Implement QC protocols (e.g., NMR purity checks) to ensure synthetic consistency .

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